5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione
Description
Systematic IUPAC Nomenclature
The systematic IUPAC name for 5-chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione is derived from its structural features. The parent heterocyclic system is indole-2,3-dione , a bicyclic structure comprising a benzene ring fused to a pyrrolidine-2,3-dione moiety. The substituents are assigned positions based on standard IUPAC numbering rules:
- A chloro (-Cl) group occupies position 5 on the benzene ring.
- A phenylsulphonyl (-SO₂C₆H₅) group is attached to the nitrogen atom at position 1.
The complete name follows the format position-substituent-parent structure, yielding 5-chloro-1-(phenylsulfonyl)-1H-indole-2,3-dione . The "1H" designation specifies the tautomeric form where the hydrogen resides on the nitrogen at position 1.
CAS Registry Number and Regulatory Identifiers
As of the latest available data, the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, analogous indole-2,3-dione derivatives, such as 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione (CAS 356075-69-9) and 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione (CAS 87423-59-4), follow a similar numbering and substituent pattern. Regulatory identifiers such as DSSTox Substance ID or EC Number require verification through specialized databases like the EPA’s DSSTox or ECHA.
Synonyms and Historical Naming Conventions
This compound has been referenced under various synonyms and historical naming systems:
| Synonym | Contextual Use |
|---|---|
| 5-chloro-1-(benzenesulfonyl)indole-2,3-dione | Emphasizes benzene ring in sulfonyl group |
| 1-(phenylsulfonyl)-5-chloroisatin | Uses "isatin" as a historical parent structure |
| 5-chloro-N-(phenylsulfonyl)indole-2,3-dione | Highlights sulfonamide-like bonding |
The term isatin (indole-2,3-dione) appears in older literature, reflecting the compound’s relationship to classical dye intermediates.
Molecular Formula and Weight Validation
The molecular formula C₁₄H₈ClNO₄S is calculated as follows:
- Indole-2,3-dione core : C₈H₅NO₂
- Chlorine substituent : +1 Cl
- Phenylsulphonyl group : +C₆H₅SO₂
The molecular weight is 321.74 g/mol , computed using atomic masses:
- Carbon (12.01 × 14) = 168.14
- Hydrogen (1.008 × 8) = 8.06
- Chlorine (35.45) = 35.45
- Nitrogen (14.01) = 14.01
- Oxygen (16.00 × 4) = 64.00
- Sulfur (32.07) = 32.07
This aligns with structural analogs like 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione (C₁₂H₁₂N₂O₄S, 280.30 g/mol), adjusted for differences in substituent mass. Experimental validation via mass spectrometry is recommended for confirmation.
Properties
CAS No. |
85702-71-2 |
|---|---|
Molecular Formula |
C14H8ClNO4S |
Molecular Weight |
321.7 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-chloroindole-2,3-dione |
InChI |
InChI=1S/C14H8ClNO4S/c15-9-6-7-12-11(8-9)13(17)14(18)16(12)21(19,20)10-4-2-1-3-5-10/h1-8H |
InChI Key |
ZWWPMBSAJGGCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Substituted Indole-2,3-dione Core
A representative method for synthesizing 5-substituted indole-2,3-dione derivatives, which can be adapted for the chloro-substituted variant, involves:
- Step 1: Amidation and Cyclization
4-substituted isonitroacetanilines are reacted in concentrated sulfuric acid (10 V/W) preheated to 50 °C. The isonitroacetaniline (0.1 mol) is added slowly with vigorous stirring, maintaining the temperature between 65-75 °C for 1 hour, followed by heating to 80 °C for 15 minutes. - Step 2: Workup and Purification
After reaction completion, the mixture is cooled to room temperature and poured into crushed ice with stirring. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol/water to yield the crude indole-2,3-dione derivative as a solid powder. - Yields: Typically range from 67% to 80% depending on substituents.
This method can be modified to introduce the chlorine atom at the 5-position by starting with appropriately chlorinated aniline derivatives or by post-synthetic chlorination.
Introduction of the Phenylsulphonyl Group
The phenylsulphonyl group is introduced at the nitrogen atom of the indole ring through sulfonylation reactions, typically involving:
- Reaction of the indole-2,3-dione intermediate with benzenesulfonyl chloride under basic conditions.
- Use of solvents such as dichloromethane or acetonitrile.
- Temperature control to avoid side reactions and ensure selective N-sulfonylation.
This step is critical as it influences the compound’s chemical reactivity and biological properties.
Chlorination at the 5-Position
Chlorination can be achieved by:
- Using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride.
- Conducting the reaction under controlled temperature to selectively chlorinate the 5-position of the indole ring without affecting other sensitive sites.
- Alternatively, starting from 5-chloro-substituted aniline derivatives can bypass this step.
Purification and Characterization
- The final product is purified by recrystallization or chromatographic techniques.
- Analytical methods such as HPLC (reverse phase with acetonitrile/water and acid modifiers), mass spectrometry, and NMR spectroscopy confirm purity and structure.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amidation and Cyclization | 4-substituted isonitroacetaniline, H2SO4 | 65-80 | 67-80 | Stirring, slow addition, acid medium |
| 2 | Workup and Recrystallization | Ice quench, ethanol/water recrystallization | Room temp | - | Solid powder obtained |
| 3 | N-Sulfonylation | Benzenesulfonyl chloride, base, solvent | 0-25 | High | Selective N-phenylsulphonylation |
| 4 | Chlorination (if not pre-chlorinated) | NCS or sulfuryl chloride | Controlled (0-25) | Moderate | Selective 5-position chlorination |
| 5 | Purification and Analysis | Chromatography, HPLC, MS, NMR | - | - | Confirm structure and purity |
Research Findings and Optimization
- The synthetic route is adaptable for industrial scale with optimization of temperature and reagent addition to improve yield and purity.
- The phenylsulphonyl group enhances the compound’s stability and potential biological activity, making the sulfonylation step crucial.
- Chlorination selectivity is a key challenge; starting from chlorinated precursors is often preferred to avoid over-chlorination or side reactions.
- Analytical methods such as reverse phase HPLC with acetonitrile/water and acid modifiers (phosphoric or formic acid) are effective for monitoring purity and isolating impurities.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom at position 5 of the indole ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the sulfonyl and diketone groups, which activate the aromatic ring toward substitution.
Key Reactions:
-
Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable replacement of chlorine with aryl or heteroaryl groups. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives.
-
Amination : Reaction with amines (e.g., NH₃ or alkylamines) under high-temperature or microwave conditions produces 5-amino derivatives, which are intermediates for bioactive molecules.
Reactions Involving the Dione Moiety
The 2,3-dione group participates in condensation and nucleophilic addition reactions, leveraging the electrophilic character of the carbonyl carbons.
Key Reactions:
-
Hydrazone Formation : Reaction with hydrazines forms hydrazide derivatives, which are precursors for heterocyclic compounds (e.g., pyrazoles) .
-
Reduction : Selective reduction using NaBH₄ or LiAlH₄ converts the dione to a diol, though over-reduction risks disrupting the indole core .
Table 1: Example Dione Reactions
Sulfonyl Group Participation
The phenylsulfonyl group acts as a directing group and stabilizes intermediates through resonance. It can undergo elimination or substitution under strong basic or acidic conditions.
Key Reactions:
-
Desulfonylation : Treatment with H₂SO₄ or HI removes the sulfonyl group, regenerating the parent indole structure .
-
Sulfonamide Exchange : Reaction with Grignard reagents or organolithium compounds replaces the sulfonyl group with alkyl/aryl moieties.
Coupling Reactions
The compound serves as a substrate in transition metal-catalyzed cross-couplings, enabling modular derivatization.
Example Protocol:
Suzuki-Miyaura Coupling
-
Substrate : this compound (1.0 equiv)
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 80°C, 12 h
Derivative Formation and Biological Activity
Structural modifications enhance pharmacological properties. For instance:
-
5-Nitro Derivatives : Exhibit improved antibacterial activity against Staphylococcus aureus (MIC: 4 µg/mL).
-
5-Amino Derivatives : Show potential as kinase inhibitors in cancer therapy .
Table 2: Biological Activities of Derivatives
| Derivative | Modification | Bioactivity (IC₅₀/MIC) | Target Pathogen/Disease |
|---|---|---|---|
| 5-Nitro | Nitro group at C5 | MIC = 4 µg/mL | S. aureus |
| 5-Amino | Amino group at C5 | IC₅₀ = 0.8 µM (kinase inhibition) | Breast cancer cell lines |
Scientific Research Applications
Scientific Research Applications of 5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione
This compound is a chemical compound with diverse applications, primarily in scientific research. Its role spans uses such as a separation agent in analytical chemistry to a building block in synthesizing biologically active compounds .
HPLC Separation
this compound can be analyzed using reverse phase (RP) HPLC methods with simple conditions . The mobile phase generally contains acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid . Columns with smaller 3 µm particles are available for fast UPLC applications . This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
Synthesis of Novel Derivatives
This compound is used in the development of new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-ones derivatives, which act as inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . These derivatives have significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM . One notable derivative, compound 3e (R = m-piperidin-1-yl), showed the most potent activity, with a GI50 of 29 nM, outperforming the reference erlotinib, which had a GI50 of 33 nM .
Study of Molecular Interactions
The ligand 5-chloro-indole moiety stacks between amino acid residues Trp531 and Phe583 inside a hydrophobic pocket, forming pi-H interaction with Val471 (4.09 Å) and hydrophobic interactions with Trp531, Phe583, Cys532, Ile463, Thr592, and Val471 . The chlorine atom forms a halogen bond interaction with the key amino acid residue Cys532 (3.27 Å) at the site gate, and the ligand indole-2-carboxylate moiety forms ionic and H-bond interactions (3.13 Å) with the key amino acid Lys483 .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Electronic and Reactivity Profiles
HOMO-LUMO Gap and Reactivity
- 5-Chloro-1-(trimethylsilyl)-1H-indole-2,3-dione 3-[O-(trimethylsilyl)oxime] :
This analog exhibits a low HOMO-LUMO gap (3.93 eV), indicating high reactivity due to the electron-donating trimethylsilyl group. The smaller gap facilitates charge transfer interactions, making it suitable for applications in catalysis or photochemical studies . - 5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione :
The phenylsulphonyl group is more electron-withdrawing than trimethylsilyl, likely increasing the HOMO-LUMO gap and reducing reactivity. This property may enhance stability in biological environments, making it a candidate for drug development .
Dipole Moment and Polarizability
- 5-Chloro-1-(trimethylsilyl) derivative : Dipole moment = 1.367 Debye; Polarizability = 261.403 a.u.
- Cyclopentadecanone oxime: Dipole moment = 0.712 Debye; Polarizability = 162.046 a.u.
- trans-2-Dodecen-1-ol trifluoroacetate : Dipole moment = 4.968 Debye; Polarizability = 159.682 a.u.
The phenylsulphonyl group in the target compound is expected to confer a moderate dipole moment (comparable to trimethylsilyl derivatives) but higher polarizability due to its aromatic structure, enhancing interactions with biological macromolecules .
Anticancer Potential
- 5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione: Exhibits selective activity against leukemia cell lines (GI₅₀ = 0.69–3.35 µM).
ADME/T Properties
- Lipinski’s Rule Compliance :
- 5-Chloro-1-(trimethylsilyl) derivative : MW = 340.95; Log P = 2.38; HBA = 3; HBD = 0. Complies with Lipinski’s rules, suggesting oral bioavailability .
- Phenylsulphonyl analog : Predicted MW ≈ 320–350; Log P likely higher (~3.0–3.5) due to the phenylsulphonyl group, which may reduce solubility but enhance protein binding .
Biological Activity
5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione (CAS Number: 85702-71-2) is a compound characterized by its indole structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H8ClNO4S, with a molecular weight of 321.736 g/mol. The compound features a chlorine atom at the fifth position of the indole ring and a sulfonyl group at the first position, which significantly influences its chemical reactivity and biological properties .
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. Specifically, this compound has shown promising results in various studies:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it was found to inhibit cell proliferation in MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values in the low micromolar range .
- Mechanism of Action : Studies suggest that the compound may induce G2/M phase arrest in the cell cycle and disrupt microtubule structures, which are critical for cell division . Additionally, molecular docking studies have indicated that it binds effectively to the colchicine site on tubulin, further supporting its potential as an anticancer agent .
Case Study: Anticancer Efficacy
A study evaluating various indole derivatives highlighted that this compound exhibited significant activity against breast cancer cells. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis in a dose-dependent manner.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentration (MIC) values of 62.5 µg/mL against Staphylococcus aureus and Bacillus subtilis .
- Mechanism : The antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or function by targeting specific enzymes involved in these processes .
Antiviral Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for antiviral activity:
- HIV Inhibition : Research has indicated that derivatives of indole compounds can act as inhibitors of HIV reverse transcriptase. Although specific data on this compound is limited, related studies suggest potential efficacy against viral replication pathways .
Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Anticancer | Effective against MDA-MB-231 and HT-29 cell lines; induces G2/M arrest; disrupts microtubule structures |
| Antimicrobial | MIC values of 62.5 µg/mL against Staphylococcus aureus; effective against Gram-positive and Gram-negative bacteria |
| Antiviral | Potential activity against HIV reverse transcriptase; further studies needed |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione, and how can purity be validated?
- Methodological Answer : The compound is synthesized via tosylation of 5-chloroindole using sodium hydride as a base and tosyl chloride as the sulfonating agent . Post-synthesis, purity is confirmed using ¹H NMR, ¹³C NMR, and ¹⁹F NMR to verify structural integrity, supplemented by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) . For large-scale reactions, column chromatography with a 70:30 ethyl acetate/hexane eluent system effectively isolates the product .
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of this compound?
- Methodological Answer : Solvent polarity and catalyst selection critically impact yield. For example, PEG-400 mixed with DMF enhances solubility in click chemistry reactions, while CuI catalyzes azide-alkyne cycloaddition . Statistical experimental design (e.g., factorial design) can systematically optimize variables like temperature, solvent ratio, and catalyst loading, reducing trial runs by 30–50% .
Q. What spectroscopic techniques are most reliable for characterizing indole-2,3-dione derivatives?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and electronic environments. Mass spectrometry (FAB-HRMS) provides molecular weight validation, while IR spectroscopy identifies carbonyl (C=O) and sulfonyl (S=O) functional groups . X-ray crystallography, though less common, resolves crystal packing and intermolecular interactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and reaction pathways. Institutions like ICReDD integrate computational reaction path searches with experimental feedback loops to prioritize viable synthetic routes . For example, tosylation mechanisms can be simulated to identify optimal base-solvent combinations before lab testing .
Q. What strategies are effective in designing derivatives of this compound for biological activity studies?
- Methodological Answer : Structure-activity relationship (SAR) studies guide derivatization. Substituents at the indole 3-position (e.g., trifluoromethoxy groups) enhance cytotoxicity, while sulfonyl groups improve metabolic stability . High-throughput screening (HTS) of analogs against target proteins (e.g., kinases) identifies lead candidates, as demonstrated in antituberculosis research .
Q. How should researchers resolve contradictions in experimental data (e.g., divergent bioassay results)?
- Methodological Answer : Apply multivariate statistical analysis (e.g., ANOVA) to isolate confounding variables . Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). Theoretical frameworks, such as transition state theory, reconcile discrepancies between computational predictions and experimental outcomes .
Q. What role does the sulfonyl group play in the compound’s stability and intermolecular interactions?
- Methodological Answer : The phenylsulfonyl group enhances electron-withdrawing effects, stabilizing the indole ring against oxidation. Crystallographic data reveal sulfonyl-oxygen hydrogen bonds with adjacent molecules, influencing crystal lattice stability . Molecular dynamics simulations can further predict solubility and aggregation behavior in biological systems .
Methodological Frameworks
Q. What experimental designs minimize resource use while maximizing data quality?
- Answer : Fractional factorial designs screen critical variables (e.g., temperature, pH) with minimal runs. Response surface methodology (RSM) then optimizes conditions for yield and purity . For example, a Plackett-Burman design reduced reaction optimization steps for similar indole derivatives by 40% .
Q. How can AI-driven tools enhance research on this compound?
- Answer : Machine learning models trained on reaction databases predict feasible synthetic pathways and byproducts. Platforms like COMSOL Multiphysics simulate reaction kinetics, while AI-assisted HRMS annotation accelerates structural elucidation . Autonomous labs enable real-time adjustment of flow reactor conditions, improving reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
